(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
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Overview
Description
“(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide” is a chemical compound with the CAS Number: 148719-91-9 . It has a molecular weight of 217.29 . The IUPAC name for this compound is (S)-6-methyl-5,6-dihydro-1lambda3-thieno [2,3-b]thiopyran-4 (1H)-one 7,7-dioxide .
Synthesis Analysis
The synthesis of this compound involves a process for preparing 5,6-dihydro-4-hydroxy- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide . This process involves subjecting 5,6-dihydro-4-oxo- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide to the action of a microorganism to reduce the thienothiopyran derivative .Molecular Structure Analysis
The structure of (4S,6S)-methyl-5,6-dihydro-4H-thieno [2,3-b]thiopyran-4-ol-7,7-dioxide was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis
The reaction of crucial importance in the synthesis of this compound is a remarkably stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.29 .Scientific Research Applications
Enzymatic Kinetic Resolution
The compound has been explored in the enzymatic kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase, demonstrating its utility in producing stereoisomers for pharmaceutical applications. This process involves the preparation of different stereoisomers starting from a racemic mixture and employing enzymatic acylation or alcoholysis for purification and epimerization to obtain the desired cis and trans enantiomers, highlighting its significance in stereoselective synthesis (Turcu, Rantapaju, & Kanerva, 2009).
Carbonic Anhydrase Inhibition
Dorzolamide hydrochloride, which includes the (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide structure, acts as a carbonic anhydrase inhibitor. This class of drugs is crucial for treating conditions like glaucoma by reducing intraocular pressure. The detailed molecular structure and hydrogen bonding mediated by Cl− anions contribute to its inhibitory effect, emphasizing its role in drug design and pharmacological activity (Ravikumar & Sridhar, 2007).
Synthetic Routes and Intermediate Preparation
The compound serves as a key intermediate in the synthesis of dorzolamide, a therapeutic agent for glaucoma. Various synthetic approaches have been developed to prepare this compound and its sulfonamide derivatives, underscoring its importance in the synthesis of medically relevant molecules. These methods involve cyclization, chlorosulfonylation, and amination steps to produce the desired sulfonamide structure, showcasing the versatility and significance of this compound in synthetic organic chemistry (Lei, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
It’s known that carbonic anhydrase inhibitors work by reducing the activity of the enzyme, which in turn decreases the production of bicarbonate ions and thus reduces intraocular pressure .
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it may impact thecarbon dioxide transport pathway and the regulation of intraocular pressure .
Pharmacokinetics
The storage temperature is suggested to be at room temperature , which may imply its stability under normal conditions.
Action Environment
It is suggested that the compound should be stored in a sealed container in a dry environment at room temperature , indicating that moisture and temperature could potentially affect its stability.
Properties
IUPAC Name |
(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUUXMUPBQBKHA-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1(=O)=O)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335280 |
Source
|
Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148719-91-9 |
Source
|
Record name | (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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